BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of methyl
cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Cyclobutanecarboxylate

Cat. No.: B8599542

An In-Depth Technical Guide to the Core Physical and Chemical Properties of Methyl
Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane
Moiety

Methyl cyclobutanecarboxylate (CAS No. 765-85-5) is a pivotal chemical intermediate whose
significance extends beyond its simple ester structure. The compound's true value lies in the
four-membered cyclobutane ring, a strained carbocycle that imparts unique conformational and
stereochemical properties to molecules. In the realm of medicinal chemistry and drug
development, the incorporation of the cyclobutane scaffold is an increasingly utilized strategy to
enhance metabolic stability, refine binding affinity, and explore novel chemical space. This
guide, intended for the practicing scientist, provides a comprehensive overview of the essential
physical and chemical properties of methyl cyclobutanecarboxylate, offering field-proven
insights into its analysis, synthesis, and application.

Part 1: Core Physical and Spectroscopic Properties

A thorough understanding of a compound's physical characteristics is fundamental to its
application in a laboratory setting. Methyl cyclobutanecarboxylate is a colorless to nearly
colorless liquid with properties that make it suitable for a variety of organic transformations.
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Physicochemical Data Summary

The key quantitative physical properties of methyl cyclobutanecarboxylate are summarized in
the table below for quick reference.

Property Value Source(s)
CAS Number 765-85-5

Molecular Formula Cé6H1002

Molecular Weight 114.14 g/mol

Colorless to Almost Colorless
Appearance

Liquid
Boiling Point 135-138.7 °C
Density ~0.99 g/mL at 20°C
Refractive Index (n2°/D) ~1.43
Flash Point 30.1°C
Purity (typical) >98.0% (by GC)

Spectroscopic Signature

The structural features of methyl cyclobutanecarboxylate give rise to a distinct spectroscopic
signature, which is crucial for its identification and characterization.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester
protons (O-CHs) around 3.6-3.7 ppm. The protons on the cyclobutane ring will present as
a series of complex multiplets in the upfield region (typically 1.8-3.2 ppm) due to complex
spin-spin coupling. The methine proton (CH-C=0) will be the most downfield of the ring
protons.

o 13C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl
carbon of the ester at approximately 175 ppm. The methoxy carbon (O-CHs) will appear
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around 51 ppm. The carbons of the cyclobutane ring will resonate in the upfield region,
with the methine carbon appearing around 35-45 ppm and the methylene carbons
between 15-30 ppm.

e Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption
band around 1730-1740 cm~%, which is characteristic of the C=0O (carbonyl) stretching
vibration of the saturated ester group. Additional significant peaks include C-H stretching
vibrations just below 3000 cm~t and C-O stretching vibrations in the 1100-1300 cm~1 region.

e Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M*) at m/z
=114 is expected, though it may be of low intensity. Key fragmentation patterns for
cyclobutane esters often involve ring cleavage. Common fragments include the loss of the
methoxy group (-OCHs) to give a peak at m/z = 83, and the loss of the carbomethoxy group
(-COOCHSs) to yield a fragment at m/z = 55. Cleavage of the cyclobutane ring can also lead
to characteristic fragments.

Part 2: Analytical Workflow

Accurate and reliable analysis is a prerequisite for any synthetic application. Gas
Chromatography-Mass Spectrometry (GC-MS) is the premier technique for assessing the purity
and identity of methyl cyclobutanecarboxylate.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the routine analysis of methyl
cyclobutanecarboxylate, adaptable from standard procedures for similar analytes.

e Sample Preparation:

o Dissolve a small aliquot (e.g., 1 pL) of methyl cyclobutanecarboxylate in a volatile
solvent like ethyl acetate or dichloromethane to a final concentration of approximately 100-
1000 pg/mL.

o If the sample contains particulates, filter it through a 0.45 um syringe filter into a clean 2
mL autosampler vial.

e |nstrumentation & Conditions:
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o Gas Chromatograph:

» Column: Use a standard non-polar capillary column, such as a DB-5ms or HP-5MS (30
m x 0.25 mm I.D., 0.25 pm film thickness).

» Carrier Gas: Helium at a constant flow of 1.0 mL/min.

» [nlet: Set to 250 °C with a split ratio of 50:1.

= [njection Volume: 1 pL.

= Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and
hold for 2 minutes.

o Mass Spectrometer:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

o Data Analysis:
o Identify the peak corresponding to methyl cyclobutanecarboxylate by its retention time.

o Confirm identity by comparing the acquired mass spectrum with a reference library
spectrum.

o Determine purity by calculating the peak area percentage relative to all other detected
peaks in the chromatogram.

Visualization: GC-MS Analytical Workflow
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Caption: Workflow for GC-MS analysis.

Part 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of methyl cyclobutanecarboxylate is dictated by two primary features:
the electrophilic ester carbonyl and the strained four-membered ring.

Reactivity of the Ester Group

Like other simple esters, the carbonyl group is susceptible to nucleophilic acyl substitution. A
key reaction is hydrolysis, which can be catalyzed by either acid or base.

o Base-Catalyzed Hydrolysis (Saponification): This proceeds via the irreversible BAC2
mechanism. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
This intermediate then collapses, expelling the methoxide leaving group to form
cyclobutanecarboxylic acid (as the carboxylate salt). This reaction is typically faster and
more common for preparative hydrolysis than the acid-catalyzed alternative.

e Acid-Catalyzed Hydrolysis: This is an equilibrium process following the AAC2 mechanism.
The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl
carbon towards nucleophilic attack by water. To drive the reaction to completion, a large
excess of water is required.

Visualization: Base-Catalyzed Hydrolysis (BAC2)
Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis.
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Influence of the Cyclobutane Ring

The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol).
While the ring itself is generally stable under standard ester reaction conditions, its electronic
properties can influence the reactivity of the adjacent carbonyl group. The sp-hybridization
character of the ring carbons can affect the electrophilicity of the carbonyl carbon, subtly
modulating its reactivity compared to acyclic analogues. This strained ring is a valuable
synthon, as it can participate in various ring-opening or rearrangement reactions under more
forcing conditions, providing access to more complex molecular architectures.

Part 4: Synthesis

Methyl cyclobutanecarboxylate is typically prepared via standard esterification methods from
its parent carboxylic acid.

Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an
alcohol.

o Reaction Setup:

o To a 100 mL round-bottom flask equipped with a magnetic stir bar, add
cyclobutanecarboxylic acid (0.1 mol, 10.0 g).

o Add an excess of methanol (0.5 mol, 20 mL).

o Under a fume hood, carefully add concentrated sulfuric acid (0.5 mL) dropwise while
stirring.

e Reflux:

o Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a
heating mantle.

o Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC) or GC-MS.
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e Workup and Isolation:
o Allow the mixture to cool to room temperature.

o Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold
water.

o Extract the agueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

o Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate
(2 x 30 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed
by a wash with saturated aqueous sodium chloride (brine, 1 x 30 mL).

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
remove the solvent by rotary evaporation.

o Purification:

o The crude ester can be purified by fractional distillation under atmospheric pressure to
yield pure methyl cyclobutanecarboxylate.

Visualization: Synthetic Workflow
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[https://www.benchchem.com/product/b8599542#physical-and-chemical-properties-of-
methyl-cyclobutanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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